Astragaloside IV

Catalog No.
S519584
CAS No.
84687-43-4
M.F
C41H68O14
M. Wt
785.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside IV

CAS Number

84687-43-4

Product Name

Astragaloside IV

IUPAC Name

2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38+,39-,40+,41-/m1/s1

InChI Key

QMNWISYXSJWHRY-FWKLQZLHSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

solubility

Soluble in DMSO.

Synonyms

3beta,6alpha,16beta,20R,24S; astragaloside IV of astragaloside A, astragaloside A, astragaloside IV, astragaloside-A, astramembrannin I, cyclosiversioside F

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)(C)C)OC8C(C(C(CO8)O)O)O

The exact mass of the compound Astragaloside IV is 784.46091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Astragaloside IV is a bioactive compound primarily derived from the roots of Astragalus membranaceus, a traditional medicinal herb used in Chinese medicine. It is classified as a triterpenoid saponin and has the molecular formula C41H68O14C_{41}H_{68}O_{14} with a molecular weight of approximately 784.97 g/mol . This compound is recognized for its therapeutic properties, particularly in cardiovascular and renal health, and is often utilized as a quality control marker in herbal medicine formulations .

The exact mechanism of action for AS-IV in various biological systems is still under investigation. However, studies suggest it may exert its effects through multiple pathways. Some potential mechanisms include [, , ]:

  • Antioxidant activity: AS-IV might scavenge free radicals, reducing oxidative stress in cells.
  • Immunomodulation: It could influence the immune system by regulating immune cell activity.
  • Anti-inflammatory effects: AS-IV might downregulate the production of inflammatory molecules.
  • Regulation of cellular signaling pathways: The compound may interact with specific signaling pathways involved in cell proliferation, survival, and death.

The metabolism of Astragaloside IV involves several key reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation. These metabolic pathways are crucial for understanding its pharmacokinetics and biological effects. For instance, hydrolysis leads to the formation of its aglycone, cycloastragenol, which exhibits distinct biological activities . The identification of 22 metabolites in biological samples highlights the complexity of its metabolic profile and suggests that these transformations may influence its efficacy and safety .

Astragaloside IV exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, including the nuclear factor kappa B pathway, which is crucial in regulating immune responses .
  • Antioxidative Stress: The compound helps mitigate oxidative stress by enhancing antioxidant defenses through the activation of nuclear factor erythroid 2-related factor 2 .
  • Anticancer Properties: Research indicates that Astragaloside IV can induce apoptosis in cancer cells and enhance the sensitivity of tumors to chemotherapeutic agents like cisplatin . It modulates various signaling pathways associated with cell proliferation and survival, making it a candidate for cancer therapy .
  • Antidiabetic Effects: Astragaloside IV has demonstrated potential in reducing blood glucose levels and improving insulin sensitivity in diabetic models .

Several methods have been developed to synthesize or modify Astragaloside IV:

  • Natural Extraction: The primary method involves extracting Astragaloside IV from Astragalus membranaceus using solvents like ethanol or methanol.
  • Chemical Modification: Techniques such as oxidative transformations using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been employed to create water-soluble derivatives like astragalosidic acid, enhancing its bioavailability for therapeutic applications .
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce Astragaloside IV or its derivatives, offering a sustainable alternative to chemical synthesis.

Studies have shown that Astragaloside IV can interact with various cellular pathways:

  • Cell Signaling Pathways: It modulates pathways such as mitogen-activated protein kinase and phosphatidylinositol-3 kinase, influencing cell growth and apoptosis .
  • Drug Interactions: Research indicates that Astragaloside IV may enhance the efficacy of certain chemotherapeutic agents while reducing their side effects, suggesting potential for combination therapies in cancer treatment .

Astragaloside IV shares structural similarities with several other triterpenoid saponins. Here are some comparable compounds:

Compound NameStructure TypeKey Activities
Ginsenoside Rb1Triterpenoid SaponinAnti-inflammatory, neuroprotective
Oleanolic AcidTriterpenoidAntioxidant, hepatoprotective
GlycyrrhizinTriterpenoid SaponinAnti-inflammatory, antiviral
DiosgeninSteroidal SapogeninAnti-inflammatory, antifungal

Uniqueness of Astragaloside IV

While many triterpenoids exhibit beneficial biological activities, Astragaloside IV is particularly noted for its specific anticancer properties and ability to enhance the effects of chemotherapy without significant cytotoxicity to normal cells. Its unique structural features contribute to its distinct pharmacological profile compared to other similar compounds.

Response surface methodology has been extensively applied to optimize the extraction of astragaloside IV from Radix Astragali. This statistical approach enables the evaluation of multiple variables and their interactions to maximize yield. Key factors influencing extraction include ammonia concentration, solid–liquid ratio, soaking time, and extraction time.

A Box–Behnken design was employed to systematically investigate these variables. The optimal extraction conditions determined were:

  • Ammonia concentration: 24%
  • Solid–liquid ratio: 1:10 (w:v)
  • Soaking time: 120 minutes at 25 °C
  • Extraction time: 52 minutes at 25 °C with stirring at 150 revolutions per minute

Under these conditions, the yield of astragaloside IV reached 2.621 ± 0.019 milligrams per gram of Radix Astragali, representing a significant improvement over traditional methods. The transformation of other astragalosides into astragaloside IV was nearly complete, as confirmed by ultra-performance liquid chromatography–tandem mass spectrometry analysis [1] [2].

Table 1. Response Surface Methodology Experimental Results for Astragaloside IV Extraction

TreatmentAmmonia (%)Solid–Liquid Ratio (mL/g)Soaking Time (min)Extraction Time (min)Astragaloside IV (mg/g)
125109002.012 ± 0.073
22520120302.301 ± 0.011
182510120302.602 ± 0.072
272515120602.590 ± 0.108
Optimal2410120522.621 ± 0.019

Data are mean ± standard deviation, n = 3. Only selected entries and the optimal condition are shown for clarity [2].

Solvent Systems: Ammonia-Alcohol-Water Ternary Phase Behavior

The extraction efficiency of astragaloside IV is highly dependent on the solvent system. The ammonia–alcohol–water ternary system has demonstrated superior performance in promoting the transformation of other astragalosides into astragaloside IV. Ammonia acts as a mild alkaline agent, facilitating the hydrolysis of acetyl groups and enhancing the conversion of precursor saponins.

Key findings include:

  • Ammonia concentrations between 20% and 30% are optimal; higher concentrations can degrade saponins, while lower concentrations result in incomplete conversion.
  • The solid–liquid ratio of 1:10 to 1:20 maximizes diffusion and desorption of astragaloside IV.
  • The use of ammonia allows for easy removal by vacuum evaporation, avoiding the need for macroporous resin elution, which is unsuitable for food processing due to potential toxicity [1] [2].

Enzymatic Pretreatment and Biotransformation Techniques

Enzymatic pretreatment and biotransformation have emerged as effective strategies to increase the yield of astragaloside IV. Microbial fermentation, particularly with Poria cocos, has been shown to significantly enhance the content of astragaloside IV in Radix Astragali.

  • Solid-state fermentation with Poria cocos increased astragaloside IV content from 384.73 micrograms per gram to 1986.49 micrograms per gram, a 5.16-fold increase.
  • The optimal fermentation conditions were: inoculation amount of 8 milliliters, fermentation time of 10 days, and fermentation humidity of 90%.
  • The multienzyme system produced during fermentation facilitates the transformation of other astragalosides to astragaloside IV and promotes the release of the compound by hydrolyzing lignin, cellulose, and pectin [3].

Table 2. Effect of Enzymatic Biotransformation on Astragaloside IV Content

TreatmentAstragaloside IV (μg/g)
Unfermented Radix Astragali384.73
Fermented (Poria cocos)1986.49

Data adapted from solid-state fermentation studies [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

784.46090684 g/mol

Monoisotopic Mass

784.46090684 g/mol

Heavy Atom Count

55

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1J6XA9YCFV

Other CAS

84687-43-4

Wikipedia

Astragaloside IV
Astragaloside A

Dates

Last modified: 08-15-2023
1: Cheng X, Gu J, Zhang M, Yuan J, Zhao B, Jiang J, Jia X. Astragaloside IV inhibits migration and invasion in human lung cancer A549 cells via regulating PKC-α-ERK1/2-NF-κB pathway. Int Immunopharmacol. 2014 Sep 10. pii: S1567-5769(14)00341-5. doi: 10.1016/j.intimp.2014.08.027. [Epub ahead of print] PubMed PMID: 25218161.
2: Zhang X, Chen J. The mechanism of astragaloside IV promoting sciatic nerve regeneration. Neural Regen Res. 2013 Aug 25;8(24):2256-65. doi: 10.3969/j.issn.1673-5374.2013.24.005. PubMed PMID: 25206535; PubMed Central PMCID: PMC4146037.
3: Chen Z, Cai Y, Zhang W, Liu X, Liu S. Astragaloside IV inhibits platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells via the inhibition of p38 MAPK signaling. Exp Ther Med. 2014 Oct;8(4):1253-1258. Epub 2014 Aug 14. PubMed PMID: 25187834; PubMed Central PMCID: PMC4151649.
4: Qiu YY, Zhu JX, Bian T, Gao F, Qian XF, Du Q, Yuan MY, Sun H, Shi LZ, Yu MH. Protective Effects of Astragaloside IV against Ovalbumin-Induced Lung Inflammation Are Regulated/Mediated by T-bet/GATA-3. Pharmacology. 2014 Aug 28;94(1-2):51-59. [Epub ahead of print] PubMed PMID: 25171656.
5: Shao A, Guo S, Tu S, Ammar AB, Tang J, Hong Y, Wu H, Zhang J. Astragaloside IV alleviates early brain injury following experimental subarachnoid hemorrhage in rats. Int J Med Sci. 2014 Aug 8;11(10):1073-81. doi: 10.7150/ijms.9282. eCollection 2014. PubMed PMID: 25136262; PubMed Central PMCID: PMC4135229.
6: Chen Y, Gui D, Chen J, He D, Luo Y, Wang N. Down-regulation of PERK-ATF4-CHOP pathway by Astragaloside IV is associated with the inhibition of endoplasmic reticulum stress-induced podocyte apoptosis in diabetic rats. Cell Physiol Biochem. 2014;33(6):1975-87. PubMed PMID: 25012492.
7: Liu QS, Wang HF, Sun AK, Huo XP, Liu JL, Ma SH, Peng N, Hu J. A comparative study on inhibition of total astragalus saponins and astragaloside IV on TNFR1-mediated signaling pathways in arterial endothelial cells. PLoS One. 2014 Jul 3;9(7):e101504. doi: 10.1371/journal.pone.0101504. eCollection 2014. PubMed PMID: 24991819; PubMed Central PMCID: PMC4081628.
8: Zhang A, Zheng Y, Que Z, Zhang L, Lin S, Le V, Liu J, Tian J. Astragaloside IV inhibits progression of lung cancer by mediating immune function of Tregs and CTLs by interfering with IDO. J Cancer Res Clin Oncol. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24980548.
9: Xu W, Shao X, Tian L, Gu L, Zhang M, Wang Q, Wu B, Wang L, Yao J, Xu X, Mou S, Ni Z. Astragaloside IV ameliorates renal fibrosis via the inhibition of mitogen-activated protein kinases and antiapoptosis in vivo and in vitro. J Pharmacol Exp Ther. 2014 Sep;350(3):552-62. doi: 10.1124/jpet.114.214205. Epub 2014 Jun 20. PubMed PMID: 24951279.
10: Sun Q, Jia N, Wang W, Jin H, Xu J, Hu H. Protective effects of astragaloside IV against amyloid beta1-42 neurotoxicity by inhibiting the mitochondrial permeability transition pore opening. PLoS One. 2014 Jun 6;9(6):e98866. doi: 10.1371/journal.pone.0098866. eCollection 2014. PubMed PMID: 24905226; PubMed Central PMCID: PMC4048237.

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